molecular formula C14H15ClN2O2 B8622024 2-Chloro-6-methoxy-4-morpholinoquinoline

2-Chloro-6-methoxy-4-morpholinoquinoline

Cat. No.: B8622024
M. Wt: 278.73 g/mol
InChI Key: FWPDGEUHLCHFJY-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-morpholinoquinoline is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and parasitology research. This compound belongs to the 2-substituted quinoline structural class, which has been identified as a source of molecules demonstrating potent activity against neglected tropical diseases such as leishmaniasis . The incorporation of the morpholino group at the 4-position is a critical structural feature explored to optimize the pharmacological profile of quinoline-based scaffolds, potentially influencing target binding, solubility, and metabolic stability . Researchers are investigating this compound and its analogues as promising leads for the development of novel antileishmanial agents. Studies on related 2-substituted quinolines have shown low nanomolar in vitro activity against Leishmania donovani , the parasite responsible for visceral leishmaniasis, coupled with high selectivity indices, indicating a favorable therapeutic window . A key research advantage of this chemical series is its apparent multi-target mechanism of action, which may include effects on the parasite's immune response. This complex mode of action is particularly valuable, as it potentially reduces the risk of rapid drug resistance emergence, a common challenge with existing therapies . Furthermore, the structural motif of 4-morpholinoquinoline is also explored in other antiparasitic contexts, serving as a core structure in the development of potent agents against drug-resistant strains of Plasmodium falciparum , the malaria parasite . As such, this compound represents a versatile chemical tool for scientists engaged in hit-to-lead optimization campaigns, mode-of-action studies, and the development of new therapeutic strategies against protozoan infections.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

4-(2-chloro-6-methoxyquinolin-4-yl)morpholine

InChI

InChI=1S/C14H15ClN2O2/c1-18-10-2-3-12-11(8-10)13(9-14(15)16-12)17-4-6-19-7-5-17/h2-3,8-9H,4-7H2,1H3

InChI Key

FWPDGEUHLCHFJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2N3CCOCC3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

Key structural analogues and their substituent patterns are summarized in Table 1.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method
2-Chloro-6-methoxy-4-morpholinoquinoline Cl (2), OMe (6), Morpholino (4) C₁₄H₁₅ClN₂O₂ 286.74 Not reported Likely Pd-catalyzed coupling
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) C₁₁H₁₀ClNO₂ 223.66 130–131 POCl₃ reaction
6-Chloro-4-methyl-2-morpholinoquinoline Cl (6), Me (4), Morpholino (2) C₁₄H₁₅ClN₂O 262.73 Not reported Unspecified
2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline Cl-Ph (2), Me (6), 3-Me-Ph (4) C₂₃H₁₉ClN 344.86 Not reported Cross-coupling

Key Observations :

  • Substituent Position: The target compound’s 2-Cl, 6-OMe, and 4-morpholino arrangement distinguishes it from analogues like 4-Chloro-6,7-dimethoxyquinoline (Cl at 4, OMe at 6/7). Positional differences significantly alter electronic profiles and steric hindrance, affecting binding to biological targets.
  • Morpholino vs.
  • Synthesis Methods: The target compound likely employs Pd-catalyzed cross-coupling (similar to ), whereas 4-Chloro-6,7-dimethoxyquinoline uses POCl₃-mediated chlorination.
Physicochemical Properties
  • Melting Points: 4-Chloro-6,7-dimethoxyquinoline exhibits a high melting point (130–131°C), attributed to strong intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds). The target compound’s melting point is unreported but may differ due to the flexible morpholino group.
  • Spectroscopic Data: 4-Chloro-6,7-dimethoxyquinoline: ¹H NMR (DMSO-d₆) shows signals for methoxy groups at δ 4.03–4.04 ppm and aromatic protons at δ 7.32–8.57 ppm. Target Compound: Expected ¹H NMR signals include a singlet for 6-OMe (~δ 3.8–4.0 ppm) and morpholino protons (~δ 3.6–3.8 ppm).

Q & A

Q. What are the standard synthetic routes for 2-chloro-6-methoxy-4-morpholinoquinoline?

Methodological Answer: The synthesis typically involves multi-step reactions starting from quinoline precursors. For example:

  • Intermediate preparation : React 4-azido-6-methoxyquinoline derivatives with propargyl alcohol to form triazole intermediates, followed by substitution with morpholine .
  • Chlorination : Introduce the chloro group at the 2-position using POCl₃ or SOCl₂ under reflux conditions, as described for analogous quinoline chlorinations .
  • Morpholine coupling : Utilize nucleophilic aromatic substitution (SNAr) at the 4-position with morpholine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, morpholino at C4) via characteristic shifts: methoxy (~δ 3.8–4.0 ppm), morpholino protons (~δ 3.6–3.8 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish regioisomers .
  • X-ray crystallography : Resolve ambiguities in substitution sites using single-crystal analysis (e.g., SHELXL refinement ).

Q. How can the chloro group at the 2-position undergo further functionalization?

Methodological Answer: The 2-chloro substituent is reactive in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions:

  • Suzuki coupling : Use Pd catalysts (e.g., [PdCl₂(dcpf)]) with arylboronic acids in dioxane/K₃PO₄ to introduce aryl groups .
  • Amination : React with primary/secondary amines in DMF at 80–100°C to form 2-amino derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for morpholino substitution at the 4-position?

Methodological Answer:

  • Solvent selection : DMF or acetonitrile enhances SNAr reactivity due to high polarity .
  • Base screening : Test K₂CO₃ vs. Cs₂CO₃; the latter may improve yields for sterically hindered quinolines .
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify side products (e.g., dechlorination) .

Q. What crystallographic challenges arise in resolving the structure of this compound?

Methodological Answer:

  • Crystal growth : Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .
  • Twinned data : Apply SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution datasets .
  • Disorder modeling : Address morpholino ring disorder using PART instructions in SHELXL .

Q. How can structural modifications enhance biological activity?

Methodological Answer:

  • SAR studies : Replace morpholino with piperazine or thiomorpholine to assess impact on cytotoxicity (see analogous quinoline derivatives in ).
  • Bioisosteres : Substitute the methoxy group with trifluoromethoxy (improves metabolic stability) .
  • Hybridization : Conjugate with triazole or oxadiazole moieties to enhance antimicrobial potency, as shown in related quinolines .

Q. How should researchers address contradictions in reaction yields reported across studies?

Methodological Answer:

  • Reproducibility checks : Verify purity of starting materials (e.g., 4-chloroquinoline intermediates via GC/MS ).
  • Parameter isolation : Systematically vary one variable (e.g., temperature, catalyst loading) while holding others constant .
  • Meta-analysis : Compare datasets from analogous reactions (e.g., 2-chloro-6-methoxyquinoline derivatives ) to identify outlier conditions.

Q. What computational tools support the design of derivatives with improved properties?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to predict electronic effects of substituents on reactivity (e.g., Hammett σ values for chloro/methoxy groups) .
  • Docking studies : Model interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina and PDB structures .
  • ADMET prediction : Employ SwissADME or pkCSM to optimize pharmacokinetic profiles .

Tables

Q. Table 1. Key Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsYield RangeReference
Morpholino substitutionMorpholine, DMF, K₂CO₃, 80°C60–75%
Suzuki coupling[PdCl₂(dcpf)], ArB(OH)₂, dioxane50–85%
ChlorinationPOCl₃, reflux, 4h90%

Q. Table 2. Crystallographic Data for Analogous Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)Refinement Program
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinolineP21/n10.598.2919.19SHELXL
2-(4-Chlorophenyl)-6-methylquinolineP1̄9.8211.0312.45SHELXTL

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